Methanethiosulfonate Spin Label

DEER PELDOR peptide structure

Establishing site-directed spin labeling (SDSL) workflows requires a validated, literature-backed nitroxide label with well-characterized rotamer dynamics. MTSSL is the most widely cited spin label for EPR spectroscopy, DEER/PELDOR distance measurements, and PRE-NMR studies, with an extensive rotamer library enabling confident spectral interpretation. - Thiol-specific methanethiosulfonate group reacts selectively with cysteine residues to form a stable disulfide linkage. - Supported by decades of peer-reviewed structural biology research for in vitro protein labeling. - Available in research quantities (5-100 mg) with consistent ≥98% purity by HPLC; ships under wet ice to preserve paramagnetic integrity.

Molecular Formula C10H19NO3S2
Molecular Weight 265.4 g/mol
CAS No. 81213-52-7
Cat. No. B013817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanethiosulfonate Spin Label
CAS81213-52-7
Synonyms(1-oxy-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methyl methanethiosulfonate
(1-oxyl-2,2,5,5-tetramethyl-delta(3)-pyrroline-3-methyl)methanethiosulfonate
(1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
1-oxyl-2,2,5,5-tetramethylpyrroline-3-methylmethanethiosulfonate
MTS-SL
MTSSL compound
OTMPMMS
OTPM-MTS
PMMTS label
Molecular FormulaC10H19NO3S2
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C
InChIInChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3
InChIKeyMXZPGYFBZHBAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A yellow crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





81213-52-7 Methanethiosulfonate Spin Label (MTSSL): Core Properties and SDSL Positioning


Methanethiosulfonate Spin Label (CAS 81213-52-7), commonly abbreviated MTSSL or MTSL, is a paramagnetic nitroxide spin label featuring a methanethiosulfonate group for site-directed spin labeling (SDSL) [1]. It selectively reacts with thiol groups on cysteine residues to form a disulfide linkage, enabling site-specific attachment to proteins for EPR spectroscopy, DEER/PELDOR distance measurements, and PRE-NMR studies [2]. First reported in 1982 [3], it is the most widely used nitroxide label for protein structure and dynamics investigations [4], with a melting point of 85–87°C [5].

81213-52-7 Procurement Risk: Why Nitroxide Spin Labels Are Not Interchangeable in SDSL Workflows


Nitroxide spin labels vary substantially in side-chain mobility, rotational correlation times, linker length, and susceptibility to bioreduction—all of which directly impact EPR spectral interpretation, DEER distance distribution width, and in-cell measurement viability [1]. MTSSL exhibits distinct rotameric dynamics and labeling specificity compared to alternatives such as TOAC, BASL, trityl radicals, and Rn, making direct substitution without method revalidation scientifically unsound [2]. The quantitative evidence below establishes where MTSSL either outperforms or underperforms specific comparators, enabling informed selection based on experimental requirements [3].

81213-52-7 MTSSL: Head-to-Head Quantitative Performance Data Against TOAC, BASL, Trityl, Rn, and pyMTSL


Side-Chain Mobility: MTSSL vs. TOAC in 20-mer Peptide Distance Precision

In a direct comparison of side-chain mobility using double-labeled 20-mer peptide molecules, the TOAC residue demonstrated substantially greater 3D structural restriction than the MTSL label [1]. The study concluded that TOAC offers more precise information on side chain-to-side chain distance distribution in synthetically accessible peptides than Cys(MTSL) [1].

DEER PELDOR peptide structure distance measurement nitroxide labels

Distance Distribution Width: MTSSL vs. BASL and MAP on T4 Lysozyme and BamA

A 2025 comparative investigation of bromoacrylaldehyde spin label (BASL) versus MTSSL and MAP (maleimido proxyl) on T4 lysozyme and BamA proteins demonstrated that BASL provides generally narrower distance distributions compared to both MTSSL and MAP [1]. The study leveraged rotamer library predictions and experimental distance distributions to quantify the advantage, though specific distribution width (σ) values are not directly reported in the abstract [1].

EPR distance distribution rotamer library spin label flexibility

In-Cell EPR Performance: MTSSL vs. Trityl Labels (OX063/FTAM) in Cytochrome P450

Trityl spin labels (triarylmethyl radicals) demonstrated better signal-to-noise ratios (SNR) compared to MTSSL in cytochrome P450 measurements and enabled successful in-cell distance measurements, a context where nitroxide labels are generally unsuitable due to bioreduction [1]. Additionally, OX063-based trityl labels exhibit a phase memory time (TM) of ≈5 μs at 50 K, substantially longer than typical nitroxide values [2]. The OX063 label also shows little tendency for aggregation compared to the more lipophilic FTAM trityl [3].

in-cell EPR DEER signal-to-noise ratio trityl radicals nitroxide reduction

Rotameric Mobility and Environmental Sensitivity: MTSSL (R1) vs. Rn Spin Label on Myoglobin

A combined EPR and MD simulation study compared the widely employed MTSSL (designated R1) with the Rn spin label, which features restricted internal mobility [1]. Using two structurally different attachment sites on Myoglobin, the study found that Rn exhibited intrinsic low rotameric mobility, and its EPR spectra were more sensitive to the local protein environment than those of MTSSL [1].

EPR spectroscopy molecular dynamics rotameric mobility protein dynamics nitroxide labels

Labeling Efficiency and Background Signal: MTSSL vs. Trityl Labels in E. coli Membrane Proteins

In an in situ labeling study of the E. coli membrane proteins BtuB and BamA, trityl-based spin labels (FTAM and OX063) eliminated background signals that are commonly problematic with nitroxide labels like MTSSL, enabling specific labeling with high efficiency [1]. While MTSSL suffers from high background labeling in cellular contexts, trityl labels enabled distance measurements with high selectivity and sensitivity down to a few μM concentration [1].

in situ labeling membrane proteins background elimination site-directed spin labeling

Conformational Flexibility and PRE-NMR Accuracy: MTSSL vs. pyMTSL in Cytochrome c / Cytochrome c Peroxidase Docking

A study comparing MTSSL with the less mobile pyMTSL spin label on the cytochrome c / cytochrome c peroxidase complex found no significant differences in protein-protein docking accuracy when using intermolecular PRE data [1]. However, the inherent flexibility of both MTSSL and pyMTSL was identified as the limiting factor for obtaining accurate structural solutions, and optimization of spin label conformer orientations using intra-molecular PRE improved docking accuracy [1].

PRE-NMR paramagnetic relaxation enhancement protein-protein docking spin label flexibility

81213-52-7 MTSSL: Evidence-Backed Application Scenarios for Informed Procurement


Standard SDSL-EPR for Purified Protein Structural Dynamics

MTSSL is the benchmark nitroxide spin label for in vitro site-directed spin labeling of purified proteins. Its extensive literature base [1], well-characterized rotamer library [2], and robust commercial availability make it the default choice for establishing SDSL workflows. For applications where distance measurement precision requirements are moderate and broader conformational sampling is acceptable, MTSSL provides reliable performance without the specialized synthesis requirements of trityl or TOAC labels [3].

DEER/PELDOR Distance Measurements on Peptides Requiring Broad Conformational Sampling

When studying intrinsically disordered peptides or proteins where multiple conformational states are biologically relevant, MTSSL's greater side-chain flexibility compared to TOAC or Rn [4] may actually be advantageous. The broader distance distributions reflect the native conformational ensemble rather than an artificially constrained state, as demonstrated in Aβ peptide studies where MTSSL and PROF yielded similar structural details [5].

PRE-NMR with Ensemble-Based Structural Modeling

For PRE-NMR applications on protein-protein complexes, MTSSL remains a practical choice when combined with conformational ensemble modeling. Studies show that spin label mobility—not the specific label identity—limits docking accuracy, and neither MTSSL nor the less mobile pyMTSL resolved this limitation [6]. Users should implement intra-molecular PRE optimization of spin label conformer orientations rather than switching labels [6].

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